molecular formula C13H18N2O3 B3850011 3-{[ethyl(2-methyl-2-propen-1-yl)amino]methyl}-4-nitrophenol

3-{[ethyl(2-methyl-2-propen-1-yl)amino]methyl}-4-nitrophenol

Cat. No. B3850011
M. Wt: 250.29 g/mol
InChI Key: NSMAAFDROMCUOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{[Ethyl(2-methyl-2-propen-1-yl)amino]methyl}-4-nitrophenol, also known as EMPNP, is a chemical compound that has been extensively studied for its potential use in scientific research. EMPNP is a yellow crystalline powder that is soluble in organic solvents such as ethanol, methanol, and chloroform. This compound has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in a variety of fields.

Mechanism of Action

The mechanism of action of 3-{[ethyl(2-methyl-2-propen-1-yl)amino]methyl}-4-nitrophenol is not fully understood, but it is thought to involve the formation of a complex with metal ions such as copper and iron. This complex can then interact with other molecules in the body, leading to a variety of biochemical and physiological effects.
Biochemical and Physiological Effects:
3-{[ethyl(2-methyl-2-propen-1-yl)amino]methyl}-4-nitrophenol has been found to have a variety of biochemical and physiological effects, including antioxidant activity, metal ion chelation, and inhibition of protein aggregation. This compound has also been found to have potential neuroprotective effects, making it a valuable tool for researchers studying neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-{[ethyl(2-methyl-2-propen-1-yl)amino]methyl}-4-nitrophenol in lab experiments is its versatility. This compound can be used in a variety of research applications, making it a valuable tool for researchers in many different fields. However, one limitation of using 3-{[ethyl(2-methyl-2-propen-1-yl)amino]methyl}-4-nitrophenol is that it can be difficult to synthesize and purify, which can make it challenging to work with in the lab.

Future Directions

There are many potential future directions for research on 3-{[ethyl(2-methyl-2-propen-1-yl)amino]methyl}-4-nitrophenol. One area of interest is the development of new synthesis methods that are more efficient and cost-effective. Another potential direction is the study of 3-{[ethyl(2-methyl-2-propen-1-yl)amino]methyl}-4-nitrophenol's potential use in the treatment of neurodegenerative diseases. Finally, researchers may also explore the use of 3-{[ethyl(2-methyl-2-propen-1-yl)amino]methyl}-4-nitrophenol as a tool for studying the role of metal ions in biological systems.

Scientific Research Applications

3-{[ethyl(2-methyl-2-propen-1-yl)amino]methyl}-4-nitrophenol has been used in a variety of scientific research applications, including as a fluorescent probe for the detection of metal ions such as copper and iron. This compound has also been studied for its potential use as an antioxidant and as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

3-[[ethyl(2-methylprop-2-enyl)amino]methyl]-4-nitrophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3/c1-4-14(8-10(2)3)9-11-7-12(16)5-6-13(11)15(17)18/h5-7,16H,2,4,8-9H2,1,3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSMAAFDROMCUOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=C(C=CC(=C1)O)[N+](=O)[O-])CC(=C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[[Ethyl(2-methylprop-2-enyl)amino]methyl]-4-nitrophenol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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